molecular formula C19H22N2O4 B157349 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester CAS No. 135531-42-9

6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester

Cat. No. B157349
M. Wt: 342.4 g/mol
InChI Key: WRXDVVALWQGPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a beta-carboline derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the induction of apoptosis and the inhibition of tumor growth.

Biochemical And Physiological Effects

Studies have shown that 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester is its potential as a cancer therapy agent. However, there are also limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester. One direction is to further investigate its potential as a cancer therapy agent and to optimize its formulation for in vivo administration. Another direction is to study its potential as an anti-inflammatory agent and to investigate its mechanism of action in this context. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential side effects.

Synthesis Methods

The synthesis of 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester has been achieved through different methods. One of the most common methods is the condensation reaction of 4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester with 6-bromo-1-hexanol. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.

Scientific Research Applications

6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester has been studied extensively for its potential applications in various fields. One of the most prominent applications is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy.

properties

CAS RN

135531-42-9

Product Name

6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-(methoxymethyl)-6-propoxy-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C19H22N2O4/c1-4-8-25-12-6-7-15-13(9-12)17-14(11-23-3)18(19(22)24-5-2)20-10-16(17)21-15/h6-7,9-10,21H,4-5,8,11H2,1-3H3

InChI Key

WRXDVVALWQGPMW-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=C(C=C1)NC3=CN=C(C(=C23)COC)C(=O)OCC

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC3=CN=C(C(=C23)COC)C(=O)OCC

Other CAS RN

135531-42-9

synonyms

6-PBC
6-propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl este

Origin of Product

United States

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